Methyl 4-(2-(2-(4-(isopropylthio)phenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride
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Overview
Description
Methyl 4-(2-(2-(4-(isopropylthio)phenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry. It features a piperazine ring, which is a common motif in many pharmacologically active compounds, and an isopropylthio group attached to a phenyl ring, which can influence its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-(2-(4-(isopropylthio)phenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps:
Formation of the Phenylacetamido Intermediate:
Piperazine Derivative Formation:
Hydrochloride Salt Formation:
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including:
- Use of continuous flow reactors for better control of reaction conditions.
- Implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The isopropylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation of the isopropylthio group yields sulfoxides or sulfones.
- Reduction of the amide group yields the corresponding amine.
- Substitution reactions on the phenyl ring yield various substituted derivatives depending on the electrophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- May exhibit biological activity due to the presence of the piperazine ring, which is common in many drugs.
Industry:
- Potential use in the development of new materials or as a precursor in the synthesis of polymers.
Mechanism of Action
The exact mechanism of action of Methyl 4-(2-(2-(4-(isopropylthio)phenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride depends on its specific application. Generally, compounds with piperazine rings can interact with various biological targets, including:
Receptors: Binding to neurotransmitter receptors.
Enzymes: Inhibition or activation of specific enzymes.
Ion Channels: Modulation of ion channel activity.
Comparison with Similar Compounds
Methyl 4-(2-(2-(4-methylphenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride: Similar structure but with a methyl group instead of an isopropylthio group.
Methyl 4-(2-(2-(4-chlorophenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride: Contains a chlorine atom on the phenyl ring.
Uniqueness:
- The presence of the isopropylthio group can significantly alter the compound’s lipophilicity and biological activity compared to its analogs.
- The specific substitution pattern on the phenyl ring can influence its binding affinity and selectivity towards biological targets.
Properties
IUPAC Name |
methyl 4-[2-[[2-(4-propan-2-ylsulfanylphenyl)acetyl]amino]ethyl]piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S.ClH/c1-15(2)26-17-6-4-16(5-7-17)14-18(23)20-8-9-21-10-12-22(13-11-21)19(24)25-3;/h4-7,15H,8-14H2,1-3H3,(H,20,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGONQGPGJYDQIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2CCN(CC2)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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